molecular formula C10H14N2 B1379960 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 1391086-45-5

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No.: B1379960
CAS No.: 1391086-45-5
M. Wt: 162.23 g/mol
InChI Key: AOZYFYVPRWQFHD-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines, which are important neurotransmitters in the brain . Additionally, this compound can bind to certain receptors, modulating their activity and influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . It also impacts the expression of genes involved in neuroprotection and neuroinflammation, suggesting potential therapeutic benefits in neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as MAO, leading to altered levels of neurotransmitters . Additionally, it can interact with receptors and ion channels, modulating their function and influencing cellular signaling pathways. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At low doses, the compound can enhance cognitive function and neuroprotection, while higher doses may lead to adverse effects such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies indicate that very high doses can cause cellular damage and impair normal physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and more saturated amine derivatives .

Scientific Research Applications

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
  • 5-Amino-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Uniqueness

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and amine group at the 5-position make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZYFYVPRWQFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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